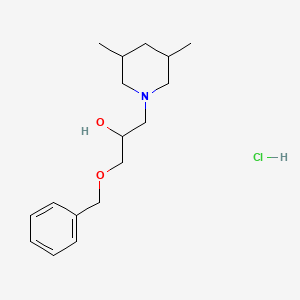
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as BDP, is a chemical compound that has been widely studied in scientific research. It is a selective agonist for the dopamine D3 receptor and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective agonist for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor has been implicated in the regulation of reward, motivation, and cognitive function, making it a potential target for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to increase dopamine release in the striatum and prefrontal cortex, which are key regions involved in reward processing and cognitive function. It has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, which are involved in the regulation of synaptic plasticity and neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for the D3 receptor, which allows for more precise manipulation of dopamine signaling pathways. However, one limitation is that it may not accurately reflect the complexity of the human brain and may not be suitable for all experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One area of interest is the potential use of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride as a treatment for other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective agonists for the D3 receptor, which may have fewer side effects and greater therapeutic potential. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride on dopamine signaling and to identify potential biomarkers for treatment response.
Métodos De Síntesis
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves several steps, including the protection of the hydroxyl group, the alkylation of the piperidine ring, and the debenzylation of the resulting compound. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In addiction research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and nicotine addiction. In schizophrenia research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve cognitive function and reduce psychotic symptoms. In Parkinson's disease research, 1-(benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to improve motor function and reduce dyskinesia.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-15(2)10-18(9-14)11-17(19)13-20-12-16-6-4-3-5-7-16;/h3-7,14-15,17,19H,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIYCWWKKAUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCC2=CC=CC=C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)



![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
